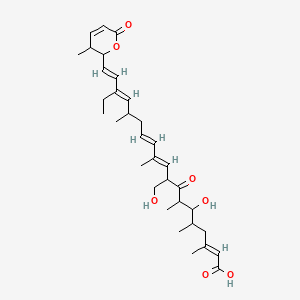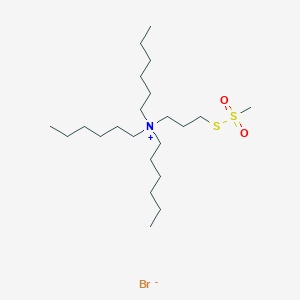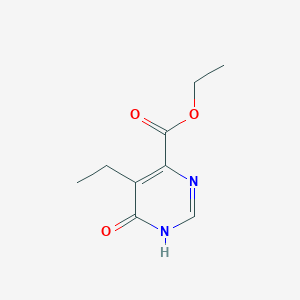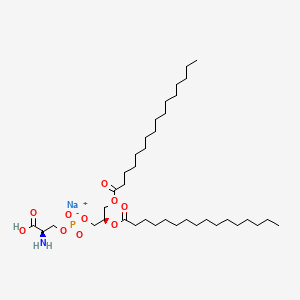
Leptomycin B, 30-hydroxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leptomycin B, 30-hydroxy is a polyketide natural product originally discovered as a potent antifungal compound. It is produced by the bacterium Streptomyces spp. and has a highly complex structure. This compound is known for its ability to inhibit nuclear export, making it a valuable tool in cell biology and cancer research .
Métodos De Preparación
Leptomycin B, 30-hydroxy is typically isolated from the fermentation broth of Streptomyces spp The isolation process involves several steps, including solvent extraction, chromatography, and crystallizationIndustrial production methods focus on optimizing the fermentation conditions to maximize yield .
Análisis De Reacciones Químicas
Leptomycin B, 30-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified derivatives of this compound with altered biological activities .
Aplicaciones Científicas De Investigación
Leptomycin B, 30-hydroxy has a wide range of scientific research applications:
Chemistry: It is used as a tool to study polyketide biosynthesis and to develop new synthetic methodologies.
Biology: The compound is used to study nuclear export mechanisms and to identify nuclear export signals in proteins.
Medicine: this compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit nuclear export and induce cell cycle arrest.
Industry: The compound is used in the development of new antifungal agents and as a lead compound for drug discovery
Mecanismo De Acción
Leptomycin B, 30-hydroxy exerts its effects by binding to the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1. This binding occurs at a cysteine residue in the nuclear export signal-binding groove of CRM1. By inhibiting the interaction between CRM1 and nuclear export signals, this compound prevents the export of proteins and RNA from the nucleus. This leads to the accumulation of these molecules in the nucleus, resulting in cell cycle arrest and inhibition of cell proliferation .
Comparación Con Compuestos Similares
- Anguinomycin A
- Ratjadone A
Propiedades
Fórmula molecular |
C33H48O7 |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+ |
Clave InChI |
KZMHNEBMQDBQND-MRBODPGGSA-N |
SMILES isomérico |
CC/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
SMILES canónico |
CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)



![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
